molecular formula C5H9NO6 B1262798 2-Amino-3,4-dihydroxypentanedioic acid

2-Amino-3,4-dihydroxypentanedioic acid

Cat. No.: B1262798
M. Wt: 179.13 g/mol
InChI Key: SODSBJHVKSGOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,4-dihydroxypentanedioic acid, also known as 3,4-dihydroxyglutamic acid, is a non-protein α-amino acid with the molecular formula C₇H₁₁NO₆ and a molecular weight of 179.13 g/mol . Its structure features a pentanedioic acid backbone substituted with amino (-NH₂) and hydroxyl (-OH) groups at positions 2, 3, and 4 (HOOCCH(OH)CH(OH)CH(NH₂)COOH) .

Properties

Molecular Formula

C5H9NO6

Molecular Weight

179.13 g/mol

IUPAC Name

2-amino-3,4-dihydroxypentanedioic acid

InChI

InChI=1S/C5H9NO6/c6-1(4(9)10)2(7)3(8)5(11)12/h1-3,7-8H,6H2,(H,9,10)(H,11,12)

InChI Key

SODSBJHVKSGOIZ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)(C(C(=O)O)O)O

Synonyms

(3S,4S)-DHGA
3,4-dihydroxy-L-glutamic acid
3,4-dihydroxyglutamic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Overview of Comparable Compounds

The following compounds share structural motifs (e.g., hydroxyl/amino groups, carboxylic acid backbones) or functional roles (e.g., neurotransmitter activity, plant-derived origins) with 2-amino-3,4-dihydroxypentanedioic acid:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications/Sources
This compound C₇H₁₁NO₆ 179.13 Non-protein α-amino acid; 3 hydroxyl groups, 1 amino group Neurotransmitter research; isolated from brassicas and rhubarb
Caffeic Acid C₉H₈O₄ 180.16 3,4-dihydroxybenzeneacrylic acid; phenolic hydroxyl and propenoic acid groups Pharmacological research, food/cosmetic additives, antioxidant
Dihydrofolic Acid C₁₉H₂₁N₇O₆ 443.42 Pteridine core with glutamate and para-aminobenzoic acid groups Laboratory research (folate metabolism studies); precursor in nucleotide synthesis
3-Methylthioaspartic Acid C₅H₉NO₄S 179.19 L-aspartic acid with methylthio substitution at position 3 Sulfur metabolism studies; microbial systems
Adrenochrome C₉H₉NO₃ 179.18 Oxidation product of adrenaline; cyclic ketone structure Hemostatic applications (e.g., carbazochrome); synthesized via adrenaline oxidation

Detailed Comparative Analysis

Structural Differences
  • Backbone Variability: this compound has a five-carbon diacid chain, distinguishing it from caffeic acid (benzene ring with propenoic acid) and dihydrofolic acid (pteridine-glutamate hybrid) . Adrenochrome features a tricyclic quinone structure, unlike the linear aliphatic chain of the target compound .
  • Functional Groups: The three hydroxyl groups in this compound enhance its solubility in water, similar to caffeic acid’s dihydroxybenzene moiety . Sulfur-containing analogs like 3-methylthioaspartic acid exhibit distinct reactivity due to thioether bonds, absent in the target compound .
Functional and Applied Differences
  • Neurotransmitter Activity: The target compound’s role as an excitatory amino acid aligns with neurotransmitter modulation, whereas dihydrofolic acid is involved in folate metabolism and DNA synthesis .
  • Industrial and Pharmacological Uses: Caffeic acid is utilized in cosmetics and supplements for its antioxidant properties, while this compound remains understudied outside neurotransmitter research .

Research Findings and Methodological Considerations

  • Structural Elucidation: Techniques like 1H-NMR and X-ray diffraction (used for 2-amino-3,5-dibromochalcone epoxides in ) are applicable to confirm stereochemistry and hydrogen bonding in the target compound .
  • Challenges in Natural Product Characterization: The unresolved absolute configuration of natural this compound highlights gaps in stereochemical analysis of plant-derived amino acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,4-dihydroxypentanedioic acid
Reactant of Route 2
2-Amino-3,4-dihydroxypentanedioic acid

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